molecular formula C3H5O5P B14492444 3-Phosphonoprop-2-enoic acid CAS No. 64000-83-5

3-Phosphonoprop-2-enoic acid

Cat. No.: B14492444
CAS No.: 64000-83-5
M. Wt: 152.04 g/mol
InChI Key: UEESZGROXGKCAU-UHFFFAOYSA-N
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Description

3-Phosphonoprop-2-enoic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a propenoic acid backbone. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phosphonoprop-2-enoic acid typically involves the reaction of phosphorous acid with acrolein under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like hydrochloric acid, to facilitate the addition of the phosphonic acid group to the propenoic acid backbone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: 3-Phosphonoprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonopropanoic acids, and substituted phosphonoprop-2-enoic acids .

Scientific Research Applications

3-Phosphonoprop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-phosphonoprop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and enzyme functions, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Phosphonoprop-2-enoic acid is unique due to the presence of both a phosphonic acid group and a propenoic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler analogs .

Properties

CAS No.

64000-83-5

Molecular Formula

C3H5O5P

Molecular Weight

152.04 g/mol

IUPAC Name

3-phosphonoprop-2-enoic acid

InChI

InChI=1S/C3H5O5P/c4-3(5)1-2-9(6,7)8/h1-2H,(H,4,5)(H2,6,7,8)

InChI Key

UEESZGROXGKCAU-UHFFFAOYSA-N

Canonical SMILES

C(=CP(=O)(O)O)C(=O)O

Origin of Product

United States

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